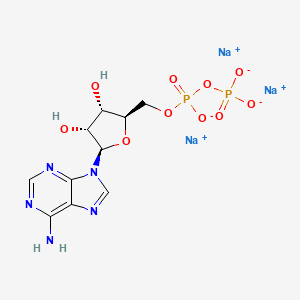

Sodium adenosine diphosphate

説明

特性

CAS番号 |

20398-34-9 |

|---|---|

分子式 |

C10H14N5NaO10P2 |

分子量 |

449.18 g/mol |

IUPAC名 |

sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

InChIキー |

NYEHFIIOXORNJT-MCDZGGTQSA-M |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

外観 |

Solid powder |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

16178-48-6 2092-65-1 1172-42-5 20398-34-9 |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ADP Sodium Salt; ADP Sodium; |

製品の起源 |

United States |

The Mechanism of Adenosine Diphosphate in Purinergic Signaling: A Technical Guide

Executive Summary

Extracellular adenosine diphosphate (ADP) is a cornerstone of purinergic signaling, a ubiquitous and evolutionarily conserved communication system. Acting primarily through a specific subset of G protein-coupled receptors (GPCRs), ADP orchestrates a vast array of physiological and pathological processes, from hemostasis and thrombosis to neurotransmission and inflammation. This guide provides an in-depth technical examination of the molecular mechanisms underpinning ADP-mediated signaling. We will dissect the key receptors involved, their distinct and synergistic downstream signaling cascades, the physiological consequences of their activation, and the pharmacological and experimental tools used to investigate this critical signaling axis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this simple molecule exerts such profound biological control.

The Landscape of Purinergic Signaling

Purinergic signaling refers to the cascade of events initiated by the release of purine nucleotides (like Adenosine Triphosphate - ATP) and nucleosides (like adenosine) into the extracellular space.[1] These molecules act as signaling messengers, binding to specific purinergic receptors on the same or adjacent cells.

The Ectonucleotidase Cascade: From ATP to Adenosine

In the extracellular environment, ATP is not a static signal. It is rapidly metabolized by a cascade of cell-surface enzymes called ectonucleotidases.[2][3]

-

Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) first hydrolyzes ATP to ADP.[4]

-

ADP is further hydrolyzed to Adenosine Monophosphate (AMP) by the same enzyme.

-

Finally, Ecto-5'-nucleotidase (CD73) converts AMP to adenosine.[4]

This enzymatic cascade is crucial as it not only terminates the signal of one molecule (e.g., ATP) but also generates the next signaling molecule in the sequence (ADP, then adenosine), each with its own distinct receptor profile and cellular effect.[5]

A Tale of Two Receptor Families: P1 and P2

Purinergic receptors are broadly divided into two families:

-

P1 Receptors: These are GPCRs that are preferentially activated by adenosine.[1]

-

P2 Receptors: This family is activated by nucleotides like ATP and ADP and is further subdivided into:

This guide will focus specifically on the P2Y receptors that recognize and are activated by ADP.

ADP-Sensitive P2Y Receptors: The Core Effectors

Sodium adenosine diphosphate is a primary agonist for three specific members of the P2Y receptor family: P2Y1, P2Y12, and P2Y13 .[10] These receptors are all GPCRs, but they couple to different G protein subtypes, leading to distinct downstream signaling events. The coordinated action of these receptors is essential for a full physiological response to ADP, particularly in the context of platelet activation.[11][12]

| Receptor | G Protein Coupling | Primary Downstream Effector | Key Cellular Response |

| P2Y1 | Gq/11 | Phospholipase C (PLC) | Intracellular Calcium (Ca²⁺) mobilization, cell shape change[6][11] |

| P2Y12 | Gi | Adenylyl Cyclase (AC) | Inhibition of cAMP production, potentiation of aggregation[11][13] |

| P2Y13 | Gi | Adenylyl Cyclase (AC) | Inhibition of cAMP production, feedback inhibition of ATP release[10][14] |

The P2Y1 Receptor: The Initiator

The P2Y1 receptor is coupled to the Gq family of G proteins.[6][11] Upon ADP binding, Gq activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium into the cytoplasm.[15] This rapid increase in intracellular calcium is a critical initiating event, responsible for processes like platelet shape change.[6][16] However, activation of P2Y1 alone is often insufficient to trigger a full and sustained response like platelet aggregation.[8][17]

The P2Y12 Receptor: The Amplifier and Sustainer

The P2Y12 receptor, which couples to the Gi family of G proteins, is essential for a complete and stable response to ADP.[13][18] Activation of Gi has two major consequences:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] Since cAMP is a major inhibitory signal in platelets, its reduction lowers the threshold for activation.[19]

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunits released from the activated Gi protein stimulate PI3K, initiating a signaling cascade that involves the phosphorylation and activation of proteins like Akt and Rap1b.[20][21]

This Gi-mediated pathway acts synergistically with the Gq pathway from P2Y1 to amplify and sustain the platelet activation signal, leading to robust aggregation and thrombus stabilization.[11][21] The clinical significance of P2Y12 is underscored by the fact that it is the target of major antiplatelet drugs like clopidogrel and ticagrelor.[11][13]

The P2Y13 Receptor: A Modulatory Role

The P2Y13 receptor is also coupled to Gi and shares ADP as an agonist.[10] Its roles are less characterized than P2Y1 and P2Y12, but evidence points towards a modulatory function. For instance, in red blood cells, P2Y13 activation by ADP acts as a negative feedback signal, inhibiting the further release of ATP.[14] It is also expressed in the nervous system and may contribute to signaling in glial cells.[10]

Dissecting the Downstream Signaling Cascades

The physiological response to ADP is a direct consequence of the integration of the signaling pathways initiated by its receptors.

The Gq-PLC-Ca²⁺ Axis (P2Y1)

The signaling cascade initiated by the P2Y1 receptor is a canonical example of Gq-mediated signaling.

Caption: The P2Y1 Receptor Gq Signaling Pathway.

Causality in Experimental Choices: To isolate this pathway, researchers often use a selective P2Y1 antagonist, such as MRS2179.[10] By comparing the cellular response (e.g., calcium flux) to ADP in the presence and absence of MRS2179, one can confirm the specific contribution of the P2Y1 receptor. The response should be abolished by the antagonist.[10]

The Gi-AC/PI3K Axis (P2Y12)

The P2Y12 pathway is critical for amplifying the initial signal and ensuring a robust, sustained response.

Caption: The P2Y12 Receptor Gi Signaling Pathway.

Trustworthiness of Protocols: A self-validating system to study this pathway involves measuring cAMP levels. First, stimulate cells with an adenylyl cyclase activator like forskolin to elevate cAMP. Then, co-stimulate with ADP. A functional P2Y12 receptor will cause a significant reduction in the forskolin-induced cAMP accumulation.[11][13] This effect should be blocked by a P2Y12-specific antagonist like cangrelor or ticagrelor, confirming the specificity of the response.[11]

Physiological Roles and Therapeutic Implications

The dual-receptor activation mechanism for ADP is central to many physiological processes, most notably hemostasis.

Hemostasis and Thrombosis

When a blood vessel is injured, platelets are recruited to the site. Local agonists like collagen and thrombin trigger the release of ADP from platelet-dense granules.[16][22] This released ADP then acts in an autocrine and paracrine fashion on P2Y1 and P2Y12 receptors of surrounding platelets.[22]

-

Initiation (P2Y1): ADP binding to P2Y1 causes a shape change and a weak, transient aggregation.[6][16]

-

Amplification and Stabilization (P2Y12): Co-activation of P2Y12 inhibits cAMP, lowers the activation threshold, and initiates PI3K signaling, leading to the full activation of the fibrinogen receptor (integrin αIIbβ3).[18][21] This results in strong, irreversible platelet aggregation and the formation of a stable hemostatic plug.[18]

This central role makes the P2Y12 receptor a prime target for antiplatelet drugs used to prevent heart attacks and strokes.[9][22]

The Nervous System

Both neurons and glial cells (astrocytes, microglia, oligodendrocytes) express ADP receptors and release purines.[2][10]

-

Neuromodulation: Extracellular ADP can modulate synaptic transmission and neuronal excitability.[23]

-

Glial Signaling: In astrocytes, ADP-induced calcium waves contribute to intercellular communication.[2][10] In microglia, the brain's resident immune cells, the P2Y12 receptor is a key sensor for extracellular nucleotides released from damaged cells and is crucial for directing microglial migration toward sites of injury (chemotaxis).[20][24]

Inflammation and Immunity

ADP signaling is a critical component of the inflammatory response. Platelets, now recognized as immune-inflammatory cells, release ADP which can modulate the function of leukocytes.[5][20] Furthermore, P2Y12 is expressed on various immune cells, including monocytes and dendritic cells, where it can influence their activation and migration.[20]

Methodologies for Studying ADP Signaling

A multi-faceted approach is required to fully elucidate ADP's role in purinergic signaling.

Experimental Protocol: Intracellular Calcium Measurement

This protocol details a common method to measure P2Y1-mediated calcium mobilization in a cell line (e.g., THP-1 human monocytic cells) or platelets.[25]

Principle: Calcium-sensitive fluorescent dyes like Fura-2 AM are loaded into cells. The dye's fluorescence properties change upon binding to calcium. By measuring the fluorescence intensity, one can quantify changes in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation.

Materials:

-

Cells of interest (e.g., THP-1 cells or washed human platelets)

-

Fura-2 AM (calcium indicator dye)[25]

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

ADP (agonist)

-

MRS2179 (selective P2Y1 antagonist)

-

AR-C69931MX or Cangrelor (selective P2Y12 antagonist)

-

Ionomycin (positive control for maximal calcium influx)

-

EGTA (calcium chelator for baseline measurement)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Step-by-Step Methodology:

-

Cell Preparation: Culture and harvest THP-1 cells, or prepare washed platelets from whole blood according to standard laboratory procedures. Resuspend cells in physiological buffer at a concentration of approximately 1 x 10⁶ cells/mL.[25]

-

Dye Loading: Add Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid dye solubilization) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.[25]

-

Washing: Centrifuge the cells to pellet them and remove the extracellular dye. Resuspend the cell pellet in fresh, warm physiological buffer. Repeat this wash step twice to ensure minimal background fluorescence.

-

Antagonist Pre-incubation (Self-Validation Step): Aliquot the cell suspension into different wells or tubes. To specific wells, add the antagonist(s) for validation. For example:

-

Vehicle Control (no antagonist)

-

-

MRS2179 (to isolate P2Y12 contribution and block P2Y1)

-

-

-

AR-C69931MX (to isolate P2Y1 contribution)

-

-

Incubate for 10-15 minutes at 37°C.

-

-

Measurement: Place the plate or sample in the fluorometer. Measure the baseline fluorescence ratio (typically excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Agonist Addition: Inject ADP to achieve the desired final concentration and immediately begin recording the fluorescence ratio over time (e.g., for 2-5 minutes). A rapid increase in the ratio indicates a rise in [Ca²⁺]i.

-

Controls: At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by EGTA to chelate all available calcium and obtain a minimum fluorescence ratio. These values are used for calibrating the [Ca²⁺]i.

Causality and Interpretation:

-

In the vehicle control, ADP should elicit a robust calcium peak.

-

In the presence of the P2Y1 antagonist MRS2179, the ADP-evoked calcium response should be significantly or completely abolished, demonstrating that the initial calcium signal is mediated by P2Y1.[10]

-

In platelets, the P2Y12 antagonist AR-C69931MX may partially reduce the calcium response, indicating that P2Y12 can positively modulate the P2Y1-mediated signal.[25][26]

Caption: Experimental workflow for measuring intracellular calcium.

Pharmacological Tools

The availability of selective agonists and antagonists is crucial for dissecting the roles of individual receptor subtypes.

| Compound | Class | Primary Target(s) | Use Case |

| ADP | Agonist | P2Y1, P2Y12, P2Y13 | General stimulation of ADP-sensitive receptors[6] |

| 2-MeSADP | Agonist | Potent at P2Y1, P2Y12, P2Y13 | More stable analog of ADP for in vitro studies[14] |

| MRS2179 | Antagonist | Selective for P2Y1 | Isolate and study P2Y1-specific signaling[10] |

| Cangrelor | Antagonist | Selective for P2Y12 | Reversible inhibitor for functional assays and clinical use[19] |

| Ticagrelor | Antagonist | Selective for P2Y12 | Reversible inhibitor for clinical use[11] |

| Clopidogrel | Antagonist (Prodrug) | Irreversible inhibitor of P2Y12 | Clinical antiplatelet therapy[11][13] |

| MRS2211 | Antagonist | Selective for P2Y13 | Isolate and study P2Y13-specific signaling[27] |

Conclusion and Future Directions

The mechanism of ADP in purinergic signaling is a masterclass in biological efficiency and complexity, relying on the coordinated action of multiple receptors to produce a finely tuned physiological response. The P2Y1 receptor acts as an initiator, triggering rapid calcium signals, while the P2Y12 receptor serves as a critical amplifier and sustainer, making it a highly successful therapeutic target. While our understanding, particularly in the realm of thrombosis, is extensive, significant questions remain. The precise roles of the P2Y13 receptor, the potential for receptor dimerization, and the full extent of ADP signaling in neuropathic pain, neuroinflammation, and cancer are all fertile areas for future investigation. The continued development of more selective pharmacological tools and advanced imaging techniques will undoubtedly unveil further layers of sophistication in this fundamental signaling system.

References

-

Hardy, A. R., Conley, P. B., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 105(9), 3552–3560. [Link]

-

(2024, February 13). Adenosine-5'-Diphosphate (ADP): Unraveling its Role in Platelet Aggregation. LinkedIn. [Link]

-

Remijn, J. A., Aleman, M. P., & Akkerman, J. W. N. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(2), 686–691. [Link]

-

Hamilton, G., & Gallagher, C. J. (2009). Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures. Purinergic Signalling, 5(2), 209–214. [Link]

-

Kunapuli, S. P. (2006). The role of ADP receptors in platelet function. Current opinion in hematology, 13(3), 152-9. [Link]

-

Yerxa, B. R., & Weisman, G. A. (2024). P2Y2 Receptor Signaling in Health and Disease. International Journal of Molecular Sciences, 25(5), 2898. [Link]

-

Gachet, C. (2001). ADP Receptors and Clinical Bleeding Disorders. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(2), 194–197. [Link]

-

(2024, June 25). What are P2Y1 agonists and how do they work?. Patsnap Synapse. [Link]

-

Daniel, J. L., Dangelmaier, C., & Smith, J. B. (2002). Adenosine diphosphate (ADP)–induced thromboxane A2generation in human platelets requires coordinated signaling through integrin αIIbβ3 and ADP receptors. Blood, 99(1), 165–171. [Link]

-

Burnstock, G. (2010). Adenosine triphosphate: A multifaceted chemical signal in the nervous system. Current Opinion in Pharmacology, 10(1), 1-8. [Link]

-

Gachet, C., Hechler, B., & Leon, C. (1998). The P2Y1 Receptor Is Necessary for Adenosine 5′-Diphosphate–Induced Platelet Aggregation. Blood, 92(1), 152–159. [Link]

-

Jin, J., & Kunapuli, S. P. (1998). Coactivation of two different G protein-coupled receptors is essential for ADP-induced platelet aggregation. Proceedings of the National Academy of Sciences, 95(14), 8070–8074. [Link]

-

QIAGEN. P2Y Purinergic Receptor Signaling Pathway. GeneGlobe. [Link]

-

Ambrus, A., & Gyimesi, G. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6649. [Link]

-

Mahaut-Smith, M. P., & Jones, S. (2017). P2Y12 receptor modulation of ADP-evoked intracellular Ca2+ signalling in THP-1 human monocytic cells. British Journal of Pharmacology, 174(17), 2843–2854. [Link]

-

Thompson, W. R., & Rubin, J. (2016). Purinergic signaling through the P2Y2 receptor regulates osteocytes' mechanosensitivity. Journal of Cell Biology, 213(5), 589–601. [Link]

-

Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. [Link]

-

Rodrigues, R. J., & Almeida, T. (2015). Therapeutic potential of extracellular ATP and P2 receptors in nervous system diseases. Journal of Molecular Neuroscience, 55(2), 434–446. [Link]

-

Wikipedia. Purinergic signalling. [Link]

-

Foster, C. J., Prosser, D. M., & Jin, J. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. The Journal of clinical investigation, 107(12), 1591–1598. [Link]

-

Haskó, G., & Pacher, P. (2012). Purinergic Signaling during Inflammation. The Journal of Immunology, 188(1), 3-10. [Link]

-

El-Yazbi, A. F., & Abd-Elrahman, K. S. (2012). P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H831–H842. [Link]

-

Haskó, G., & Cronstein, B. N. (2011). Pharmacological Modulation of Adenosine Receptor Pathways and Inflammatory Disorders: The Way Towards Novel Therapeutics?. Current opinion in pharmacology, 11(4), 384-90. [Link]

-

Leva, V., & Luy, B. (2019). ADP-ribosylation signalling and human disease. Open Biology, 9(4), 180244. [Link]

-

Hardy, A. R., & Mundell, S. J. (2004). Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets. Journal of Biological Chemistry, 279(38), 39403-39411. [Link]

-

Jones, J. A., & Dale, N. (2015). Purinergic Signaling in Early Inflammatory Events of the Foreign Body Response: Modulating Extracellular ATP as an Enabling Technology for Engineered Implants and Tissues. Tissue Engineering Part B: Reviews, 21(4), 335–347. [Link]

-

Wang, Y., & Zhang, Y. (2024). Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2-(1-Hydroxypentyl)-Benzoate, Puerarin and Salvianolic Acid B. Journal of Thrombosis and Haemostasis. [Link]

-

Zhang, Y., & Li, Y. (2021). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. International Journal of Molecular Sciences, 22(19), 10634. [Link]

-

Kanth, S. R., & Kim, Y. C. (2014). Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation. Immune network, 14(4), 183–191. [Link]

-

Wang, L., & G., F. (2005). ADP Acting on P2Y 13 Receptors Is a Negative Feedback Pathway for ATP Release From Human Red Blood Cells. Circulation Research, 96(2), 189–196. [Link]

-

Hirai, Y., & T., K. (2024). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Frontiers in Neuroscience, 17, 1324706. [Link]

-

Watala, C., & Golanski, J. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y 12 Antagonists in a cAMP- and Calcium-Dependent Manner. International journal of molecular sciences, 21(15), 5462. [Link]

-

Balle, T., & Fuller, S. J. (2025). Purinergic Signaling Methods and Protocols. Methods in Molecular Biology. [Link]

-

Ledderose, C., Valsami, E. A., & Junger, W. G. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Purinergic Signalling, 18(2), 223–239. [Link]

-

Ledderose, C., Valsami, E. A., & Junger, W. G. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Purinergic Signalling, 18(2), 223-239. [Link]

-

Ambrus, A., & Gyimesi, G. (2023). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6649. [Link]

Sources

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. neurology.org [neurology.org]

- 3. Purinergic Signaling in Early Inflammatory Events of the Foreign Body Response: Modulating Extracellular ATP as an Enabling Technology for Engineered Implants and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of ADP receptors in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. mdpi.com [mdpi.com]

- 10. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. pnas.org [pnas.org]

- 13. JCI - Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs [jci.org]

- 14. ahajournals.org [ahajournals.org]

- 15. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 16. ahajournals.org [ahajournals.org]

- 17. ashpublications.org [ashpublications.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner | MDPI [mdpi.com]

- 20. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biodatacorp.com [biodatacorp.com]

- 23. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]

- 24. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges [mdpi.com]

- 25. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Adenosine Diphosphate in Platelet Aggregation: Mechanistic Pathways and Analytical Workflows

Executive Summary

Sodium adenosine diphosphate (ADP sodium salt) is a fundamental biochemical agonist utilized extensively in hematological research, cardiovascular drug development, and clinical diagnostics. As a primary mediator of hemostasis and pathological thrombosis, ADP drives platelet activation through a highly coordinated dual-receptor mechanism. This whitepaper provides an in-depth technical analysis of the P2Y1 and P2Y12 signaling cascades, details the causality behind their synergistic effects, and establishes a rigorous, self-validating protocol for evaluating these pathways using Light Transmission Aggregometry (LTA).

The Biochemical Rationale for Sodium ADP

In physiological environments, ADP is stored in platelet dense granules and released upon initial vascular injury to recruit and activate additional platelets[1]. For in vitro experimental and diagnostic applications, ADP is almost exclusively utilized in its sodium salt formulation (e.g., monosodium or disodium ADP).

The selection of the sodium salt over the free acid form is driven by two critical experimental causalities:

-

Aqueous Solubility: The sodium salt formulation drastically enhances solubility in physiological buffers (such as Tyrode's buffer or citrated plasma), ensuring uniform agonist distribution during high-shear aggregation assays[2].

-

Hydrolytic Stability: Nucleotide diphosphates are prone to spontaneous hydrolysis. The sodium salt provides superior thermodynamic stability, preventing premature degradation into adenosine monophosphate (AMP) or adenosine—which paradoxically acts as an inhibitor of platelet aggregation via adenosine receptors[1].

The Dual-Receptor Mechanistic Paradigm

ADP-induced platelet aggregation is not a monolithic event; it is a biphasic process governed by the simultaneous activation of two distinct G-protein-coupled purinergic receptors: P2Y1 and P2Y12[3]. The synergy between these receptors is an absolute requirement for stable thrombus formation[1].

The P2Y1 Pathway: Initiation and Shape Change

The P2Y1 receptor is coupled to the Gq protein. Upon binding Sodium ADP, Gq activates Phospholipase C-β (PLC-β), which hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3].

-

Causality of Action: IP3 triggers the rapid release of intracellular calcium (Ca²⁺) stores. This calcium spike drives the immediate cytoskeletal rearrangement of the platelet (shape change from discoid to spherical with pseudopodia) and initiates a weak, transient aggregation phase[1][3]. Without secondary amplification, P2Y1-mediated aggregates will rapidly disaggregate.

The P2Y12 Pathway: Amplification and Stabilization

The P2Y12 receptor is coupled to the Gi protein. Its activation serves as the critical amplifier of the aggregation response and is the primary target for blockbuster antiplatelet therapeutics (e.g., Clopidogrel, Ticagrelor)[4][5].

-

Causality of Action: Gi activation exerts a dual effect. First, it inhibits adenylyl cyclase, leading to a precipitous drop in cyclic AMP (cAMP) levels, which removes the intracellular brake on platelet activation[1][4]. Second, and more importantly for structural stability, it activates Phosphoinositide 3-kinase (PI3K). PI3K signaling leads to the sustained activation of the small GTPase Rap1b[4].

-

Integrin Activation: Sustained Rap1b activation is the mandatory prerequisite for the conformational change of the αIIbβ3 integrin (glycoprotein IIb/IIIa) into its high-affinity state, allowing it to bind fibrinogen and cross-link adjacent platelets into a stable, irreversible thrombus[4][6].

Figure 1: Dual-receptor signaling pathway of ADP-induced platelet aggregation.

Experimental Framework: Light Transmission Aggregometry (LTA)

Developed in the 1960s by Born and O'Brien, Light Transmission Aggregometry (LTA) remains the undisputed "gold standard" for evaluating platelet function and antiplatelet drug efficacy[7][8].

The Self-Validating Nature of LTA

LTA is built upon a self-validating optical system. Because plasma turbidity varies wildly between subjects due to lipid content and baseline protein levels, LTA requires the generation of two distinct fractions: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)[9]. By setting the optical transmission of the patient's own PPP to 100%, the system mathematically normalizes the baseline. Therefore, any subsequent increase in light transmission observed in the PRP sample is exclusively causally linked to the agonist-induced formation of platelet aggregates falling out of suspension[8][9].

Step-by-Step LTA Protocol

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Causality: Citrate chelates extracellular calcium, reversibly halting the coagulation cascade without permanently disabling the platelets' internal signaling machinery.

-

Differential Centrifugation (PRP): Centrifuge the whole blood at a "soft spin" (e.g., 200 × g for 15 minutes at room temperature). Carefully extract the turbid supernatant. This is the PRP.

-

Differential Centrifugation (PPP): Centrifuge the remaining blood volume at a "hard spin" (e.g., 1500 × g for 15 minutes). Extract the clear supernatant. This is the PPP[8].

-

Calibration (The Control Step): Place a cuvette of PPP into the aggregometer. Set the instrument to read this as 100% light transmission[9].

-

Incubation: Place a cuvette containing 450 µL of PRP into the heating block (37°C) with a magnetic stir bar rotating at 1000–1200 rpm. Causality: Constant shear stress is required to mimic vascular flow and allow activated integrins to physically collide and cross-link with fibrinogen[10].

-

Agonist Introduction: Add Sodium ADP (typically to a final concentration of 2.5 µM to 20 µM) to the PRP[10].

-

Data Acquisition: Record the change in light transmission over 5–10 minutes. A normal response will show an initial slight dip (platelet shape change) followed by a rapid, sustained increase in transmission (aggregation)[7][8].

Figure 2: Step-by-step Light Transmission Aggregometry (LTA) workflow.

Quantitative Data & Pharmacological Modulation

Understanding the quantitative readouts of LTA is vital for drug development. The table below summarizes the expected LTA responses when Sodium ADP is used in conjunction with specific receptor antagonists.

| Compound / Reagent | Target Receptor | Typical In Vitro Concentration | Effect on LTA Curve (ADP-Induced) | Clinical / Experimental Utility |

| Sodium ADP | P2Y1 & P2Y12 | 2.5 µM – 20 µM | Full, sustained aggregation (70-100% transmission) | Standard agonist for baseline platelet function testing[10]. |

| MRS2179 | P2Y1 (Antagonist) | 10 µM – 100 µM | Loss of initial shape change; aggregation is delayed and partially inhibited[5][7]. | Experimental tool to isolate P2Y12-specific signaling pathways[5]. |

| Ticagrelor | P2Y12 (Antagonist) | 1 µM – 10 µM | Rapid, reversible primary wave only; sustained secondary aggregation is completely abolished[5]. | Reversible, direct-acting clinical antiplatelet drug evaluation[5]. |

| Cangrelor | P2Y12 (Antagonist) | 0.1 µM – 1 µM | Complete inhibition of sustained aggregation[7]. | Intravenous clinical antiplatelet; used in vitro for immediate P2Y12 blockade[7]. |

Note: When P2Y12 is blocked, the LTA trace will typically show a small initial spike in aggregation (driven by P2Y1), followed by rapid disaggregation (curve returns toward baseline) because the Rap1b-mediated stabilization fails to occur[6][7].

Conclusion

Sodium adenosine diphosphate remains an indispensable tool in the hematological arsenal. By understanding the precise causality of its dual-receptor activation—where P2Y1 acts as the initiator and P2Y12 acts as the critical amplifier—researchers can accurately interpret aggregometry data. Utilizing self-validating protocols like LTA ensures that the subtle nuances of platelet hyperreactivity or the efficacy of novel P2Y12 inhibitors are measured with absolute scientific integrity.

References

-

Platelet Aggregation Test | Light Transmission Aggregometry (LTA) Platelet Services [Link][7]

-

Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro National Institutes of Health (NIH) / PMC[Link][8]

-

Adenosine 5'-diphosphate sodium salt American Chemical Suppliers[Link][2]

-

Light transmission aggregometry in the diagnosis of thrombocytopathy Via Medica Journals[Link][9]

-

A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance National Institutes of Health (NIH) / PMC[Link][3]

-

Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity Frontiers in Pharmacology[Link][1]

-

GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 ASH Publications (Blood)[Link][6]

-

Central role of the P2Y12 receptor in platelet activation Journal of Clinical Investigation (JCI)[Link][4]

-

P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets MDPI[Link][5]

Sources

- 1. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 2. trihydrogen diphosphate suppliers USA [americanchemicalsuppliers.com]

- 3. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 5. mdpi.com [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. plateletservices.com [plateletservices.com]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. thieme-connect.com [thieme-connect.com]

The Biochemical Dynamics of Adenosine 5'-Diphosphate Sodium Salt: Purinergic Signaling and Experimental Methodologies

As an application scientist overseeing preclinical assay development, I frequently encounter experimental variability stemming from a misunderstanding of reagent biochemistry. Adenosine 5'-diphosphate (ADP) sodium salt is not merely a metabolic intermediate; it is a highly potent extracellular signaling molecule that dictates platelet activation, immune response, and vascular tone.

In this technical guide, we will deconstruct the biochemical properties of ADP sodium salt, map its purinergic signaling pathways, and establish a self-validating experimental protocol for Light Transmission Aggregometry (LTA). Every protocol step described herein is rooted in causality—explaining why we manipulate the system in a specific way to yield reproducible, high-fidelity data.

Physicochemical Profile and Stability

When designing in vitro assays, the choice of the salt form is critical. The sodium salt of ADP is universally preferred over the free acid form in biochemical research because it significantly enhances aqueous solubility and stability, ensuring rapid dissolution in physiological buffers without drastically altering the local pH[1].

Below is a consolidated summary of the quantitative data and handling parameters required to maintain the structural integrity of the molecule.

Table 1: Biochemical and Physical Properties of ADP Sodium Salt

| Parameter | Specification / Value | Experimental Implication |

| Chemical Name | Adenosine 5'-diphosphate sodium salt | The sodium counterion enhances solubility for rapid buffer integration. |

| CAS Number | 20398-34-9 | Essential for sourcing high-purity (>99% HPLC) reagents. |

| Molecular Formula | C10H14N5O10P2Na | Varies slightly based on hydration state. |

| Molecular Weight | ~449.18 g/mol | Critical for calculating precise micromolar (µM) stock solutions. |

| Solubility | ≥ 50 mg/mL in H₂O | Highly soluble; reconstitute in isotonic saline or Tyrode-HEPES. |

| Storage Temperature | ≤ -20 °C | Prevents spontaneous hydrolysis of the labile pyrophosphate bond. |

| Primary Targets | P2Y1, P2Y12, P2X1 | Mediates distinct downstream intracellular signaling cascades. |

Note on Handling: ADP is highly susceptible to enzymatic degradation by ecto-ATPases and spontaneous hydrolysis. Stock solutions must be aliquoted and snap-frozen. Repeated freeze-thaw cycles will degrade ADP to Adenosine Monophosphate (AMP), which acts as a competitive antagonist at purinergic receptors, actively ruining your aggregation data.

Mechanisms of Action: The Purinergic P2Y Signaling Axis

To develop targeted anti-platelet therapies (such as clopidogrel or ticagrelor), one must understand how ADP orchestrates cellular responses. ADP drives platelet aggregation via the simultaneous activation of two distinct G-protein-coupled receptors (GPCRs): P2Y1 and P2Y12[2].

-

The P2Y1 Receptor (Gq-coupled): Activation of P2Y1 initiates a rapid, transient platelet shape change. It couples to Phospholipase C (PLC), leading to the mobilization of intracellular calcium[3]. However, P2Y1 activation alone is insufficient to cause sustained aggregation.

-

The P2Y12 Receptor (Gi-coupled): This receptor acts as the amplifier. It inhibits adenylate cyclase (AC), thereby preventing the synthesis of cyclic AMP (cAMP)—a molecule that normally keeps platelets in a resting state[4]. Furthermore, P2Y12 activates the PI3K/Akt pathway.

The synergistic cross-talk between the calcium spike (P2Y1) and the suppression of cAMP (P2Y12) is an absolute physiological requirement for irreversible thrombus formation[5].

Caption: ADP-mediated P2Y1 and P2Y12 receptor signaling pathways driving platelet aggregation.

Self-Validating Experimental Protocol: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) remains the gold standard for evaluating platelet function. A robust protocol must be a self-validating system: it must include internal controls to prove that the platelets were viable before the addition of ADP, and that the optical density shifts are genuinely due to aggregation.

Causality in Experimental Design

-

Why 3.2% Sodium Citrate? We draw blood into citrate because it chelates extracellular calcium, preventing premature coagulation. ADP signaling can bypass this by mobilizing intracellular calcium stores via the P2Y1-PLC axis[3].

-

Why 37°C and 1000 RPM Stirring? Platelet activation is highly temperature-dependent. The magnetic stirring creates shear stress, which is mechanically required to expose the GPIIb/IIIa integrin binding sites after ADP stimulation. Without shear, platelets will activate but fail to aggregate.

-

Why a 10-minute window? ADP binding produces selective, short-term (5–10 min) desensitization of the P2Y12 receptor[6]. Assays must be executed immediately upon agonist addition.

Step-by-Step Methodology

Phase 1: Plasma Isolation

-

Draw whole human blood into 3.2% sodium citrate tubes. Crucial: Discard the first 2 mL of the draw to avoid tissue factor contamination, which causes artifactual pre-activation.

-

Centrifuge the blood at 200 × g for 15 minutes at room temperature (RT) without brake to prevent sheer-induced platelet activation[7].

-

Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer into a fresh plastic tube (avoid glass, which activates platelets).

-

Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP). This serves as your 100% light transmission baseline.

Phase 2: Reagent Preparation 5. Reconstitute ADP sodium salt in sterile, cold isotonic saline to a 10 mM stock[8]. 6. Aliquot into 50 µL volumes and store at -20°C. 7. Immediately before the assay, thaw one aliquot and dilute to a working concentration of 100 µM.

Phase 3: Aggregometry Execution 8. Blank the aggregometer using 250 µL of PPP (sets the 100% aggregation baseline). 9. Aliquot 250 µL of PRP into a cuvette with a magnetic stir bar. Incubate at 37°C for 3 minutes to equilibrate. 10. Add your test compound (e.g., a P2Y12 antagonist) or vehicle control. Incubate for 5 minutes. 11. Add the ADP working solution to achieve a final well concentration of 10 µM (this concentration reliably induces maximal biphasic aggregation)[9]. 12. Record the light transmission curve for 6 minutes.

Caption: Sequential experimental workflow for ADP-induced Light Transmission Aggregometry.

Data Interpretation: The Biphasic Curve

When analyzing LTA data, a 10 µM ADP stimulus will typically produce a biphasic curve :

-

Primary Wave: A rapid increase in light transmission driven by P2Y1-mediated shape change and initial aggregation.

-

Secondary Wave: A sustained, irreversible plateau driven by P2Y12-mediated dense granule release (which secretes endogenous ADP to amplify the signal)[2].

If your test compound successfully inhibits P2Y12, you will observe the primary wave followed by rapid disaggregation (the curve drops back toward baseline), proving that the amplification loop has been broken.

References

-

"The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges" - nih.gov -[Link]

-

"Insights into platelet P2Y12 receptor activation" - ashpublications.org -[Link]

-

"Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets" - ashpublications.org -[Link]

-

"Central role of the P2Y12 receptor in platelet activation" - jci.org -[Link]

-

"Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity" - frontiersin.org -[Link]

-

"Full article: Role of the NO-GC/cGMP signaling pathway in platelet biomechanics" - tandfonline.com -[Link]

-

"Platelet dysfunction during trauma involves diverse signaling pathways and an inhibitory activity in patient-derived plasma" - nih.gov -[Link]

-

"In Situ Crosslinking of Bioorthogonal Nanoparticles to Restore Clot Stability in Coagulopathic Blood" - nih.gov -[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 5. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. In Situ Crosslinking of Bioorthogonal Nanoparticles to Restore Clot Stability in Coagulopathic Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet dysfunction during trauma involves diverse signaling pathways and an inhibitory activity in patient-derived plasma - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Adenosine Diphosphate Binding Kinetics at P2Y Receptors: A Mechanistic and Methodological Whitepaper

Executive Summary

Adenosine 5′-diphosphate (ADP) is a fundamental endogenous nucleotide responsible for mediating hemostasis, thrombosis, and localized tissue repair. In pharmacological and kinetic assays, ADP is almost exclusively utilized as Sodium Adenosine Diphosphate (ADP sodium salt). The sodium salt formulation is critical for in vitro workflows because it provides superior aqueous solubility and prevents the rapid spontaneous hydrolysis seen with the free acid form in physiological buffers (pH 7.4). This ensures that the molarity of the active ligand remains strictly constant during the assay's incubation phase, enabling highly reproducible kon and koff kinetic measurements.

This whitepaper dissects the binding kinetics, structural activation mechanisms, and validated experimental protocols for evaluating sodium ADP interactions with its two primary purinergic G protein-coupled receptors (GPCRs): P2Y1 and P2Y12 .

Structural Dynamics and Receptor Activation Mechanisms

The physiological response to ADP requires the simultaneous activation of both P2Y1 and P2Y12 receptors. Understanding the distinct binding pockets of these receptors is paramount for designing competitive antagonists and interpreting kinetic data.

The P2Y1 Receptor (Gq-Coupled)

P2Y1 is responsible for the initial, rapid phase of platelet shape change and reversible aggregation. Molecular dynamics and crystallographic studies reveal that the P2Y1 receptor is held in an inactive state by a highly conserved ionic lock between residues D204 (in extracellular loop 2, ECL2) and R310 (in transmembrane helix 7) 1.

-

Kinetic Trigger: When sodium ADP binds to the orthosteric site, it physically breaks this D204-R310 ionic lock.

-

Conformational Shift: This rupture increases the solvent-accessible surface area (SASA) of the binding pocket from approximately 3500 Ų to over 3800 Ų, forming a continuous water channel that propagates the activation signal to the intracellular Gq interface 1.

The P2Y12 Receptor (Gi-Coupled)

P2Y12 amplifies and sustains the aggregation response by inhibiting adenylyl cyclase and activating the Rap1b pathway.

-

Binding Interface: ADP binding at P2Y12 relies heavily on hydrogen bonding. Specifically, the residue His187 forms a critical hydrogen bond with the 2′-OH group of the ADP ribose ring [[2]](). Mutations at this site (e.g., His187 to Gln) drastically reduce binding affinity and cause bleeding diathesis in humans 3.

-

Antagonist Kinetics: The P2Y12 receptor is the target of blockbuster antiplatelet drugs. Clopidogrel's active metabolite binds irreversibly (covalent modification), rendering the receptor nonfunctional for the platelet's lifespan [[4]](). Conversely, Ticagrelor binds reversibly at an allosteric site, locking the receptor in an inactive conformation without competing directly with ADP 4.

ADP-mediated P2Y1 and P2Y12 receptor signaling pathways driving platelet aggregation.

Quantitative Kinetic Parameters

To accurately model receptor occupancy, researchers rely on established kinetic parameters. The table below synthesizes the binding affinities of sodium ADP and key pharmacological modulators across P2Y receptors.

| Ligand | Receptor Target | Binding Mode | Affinity ( Kd / Ki ) | Reference |

| Sodium ADP | P2Y1 / P2Y12 | Endogenous Agonist | ~1 - 5 µM ( EC50 ) | 2 |

| 2MeSADP | P2Y1 / P2Y12 | Synthetic Agonist | ~10 - 100 nM | 3 |

| Ticagrelor | P2Y12 | Reversible Allosteric Antagonist | ~2 nM | 4 |

| Clopidogrel (Active) | P2Y12 | Irreversible Antagonist | Covalent | 4 |

| MRS2500 | P2Y1 | Competitive Antagonist | ~1 nM | 1 |

Validated Experimental Protocols

To generate trustworthy kinetic data, assays must be designed as self-validating systems. Below is the gold-standard protocol for measuring P2Y receptor binding kinetics.

Protocol: Radioligand Binding Assay for P2Y1/P2Y12 Kinetics

Causality Note: Native ADP is rapidly degraded by ectonucleotidases in crude membrane preparations. Therefore, radiolabeled, non-hydrolyzable analogs like [³H]2MeSADP or[³H]MRS2279 are utilized to prevent ligand depletion during the assay 5, 6.

Step 1: Membrane Preparation

-

Harvest CHO or Sf9 cells stably expressing human P2Y1 or P2Y12 receptors.

-

Homogenize cells in a buffer containing protease inhibitors and apyrase (0.2 U/mL) .

-

Why Apyrase? Cell lysis releases massive amounts of endogenous ATP/ADP. Apyrase hydrolyzes these nucleotides, preventing them from competitively inhibiting the radioligand binding.

-

-

Centrifuge at 46,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA).

Step 2: Binding Reaction (Association Kinetics)

-

In a 96-well plate, combine 50 µg of membrane protein with varying concentrations of [³H]2MeSADP (for P2Y12) or [³H]MRS2279 (for P2Y1).

-

For non-specific binding (NSB) determination, add an excess (10 µM) of unlabeled sodium ADP to parallel wells.

-

Incubate at room temperature (22°C). Take aliquots at specific time intervals (e.g., 1, 3, 5, 10, 20, 30, 60 minutes) to plot the association curve ( kon ).

Step 3: Rapid Filtration & Separation

-

Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Why PEI? PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the negatively charged radioligand to the filter matrix.

-

-

Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound ligand. Speed is critical here to prevent dissociation of the bound ligand.

Step 4: Quantification

-

Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding by subtracting NSB from total binding.

Step-by-step workflow for P2Y receptor radioligand binding kinetics assay.

Translational Applications: Beyond Traditional Antithrombotics

While the primary application of ADP receptor kinetic profiling has been the development of antiplatelet therapies, novel biomaterials are now leveraging these pathways.

For instance, in the field of surgical tissue repair, researchers have developed the J-1-ADP hydrogel . This self-assembling hydrogel combines the antimicrobial peptide gelatin-1 (J-1) with a sodium adenosine diphosphate solution. By acting as a localized platelet-activating factor, the embedded sodium ADP induces platelet aggregation via P2Y1 and P2Y12 receptors directly at the wound site, exhibiting highly efficient hemostatic activity and preventing postoperative intra-abdominal adhesions 7. The predictable binding kinetics of sodium ADP ensure that the hydrogel provides sustained, controlled hemostasis without triggering systemic thrombosis.

References

- The Molecular Mechanism of P2Y1 Receptor Activation - PMC - NIH Source: nih.gov URL: [[1.1]]

- A and B) ADP binds to the P2Y12 receptor, resulting in conformational...

- Insights into platelet P2Y12 receptor activation | Blood | American Society of Hematology Source: ashpublic

- Recent Advances in Functional Hydrogel for Repair of Abdominal Wall Defects: A Review Source: nih.gov URL: [[1.9]]

- Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC Source: nih.gov URL: [[2.2]]

- Identification of a new dysfunctional platelet P2Y12 receptor variant associated with bleeding diathesis - PMC Source: nih.gov URL: [[2.4]]

- Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information: Compounds 19 and 20 Source: nih.gov URL: [[2.5]]

Sources

- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Identification of a new dysfunctional platelet P2Y12 receptor variant associated with bleeding diathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Functional Hydrogel for Repair of Abdominal Wall Defects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Bioenergetics and Purinergic Signaling: A Technical Guide to Sodium Adenosine Diphosphate

As a Senior Application Scientist navigating the complexities of preclinical drug development and metabolic profiling, I frequently encounter reagents that serve as the linchpin for entire assay ecosystems. Sodium adenosine diphosphate (ADP sodium salt) is one such molecule. Far from being a mere intermediate in the ATP cycle, ADP is a highly bioactive signaling molecule and the rate-limiting substrate for mitochondrial oxidative phosphorylation.

This whitepaper provides an in-depth technical analysis of the metabolic and signaling pathways governed by ADP. By bridging theoretical biochemistry with field-proven experimental methodologies, this guide is designed to equip researchers with the mechanistic understanding and self-validating protocols necessary to ensure absolute data integrity in pharmacological and bioenergetic assays.

The Dual Modality of ADP: Purinergic Signaling and Bioenergetics

The utility of ADP sodium salt in in vitro pharmacology stems from its high aqueous solubility and stability compared to its free acid form. Biologically, ADP operates through two distinct but equally critical modalities: extracellular purinergic signaling and intracellular mitochondrial respiration.

Extracellular Purinergic Signaling in Hemostasis

In the vascular system, ADP is released from dense granules of activated platelets and damaged red blood cells. It acts as a primary agonist for purinergic receptors, specifically the G-protein-coupled receptors (GPCRs) P2Y1 and P2Y12[1].

-

P2Y1 Receptor (Gq-coupled): Activation by ADP stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and subsequent intracellular calcium mobilization. This drives the initial platelet shape change and weak, transient aggregation.

-

P2Y12 Receptor (Gi-coupled): ADP binding inhibits adenylyl cyclase (AC), which drastically reduces intracellular cyclic AMP (cAMP) levels. This suppression of cAMP relieves the inhibition of platelet activation, stabilizing the clot and promoting sustained aggregation[1].

The synergistic crosstalk between these two pathways is a primary target in cardiovascular drug development, with P2Y12 antagonists (e.g., Clopidogrel, Ticagrelor) serving as frontline antiplatelet therapies[2].

Caption: ADP-mediated P2Y1 and P2Y12 purinergic signaling cascade in platelets.

Intracellular Mitochondrial Oxidative Phosphorylation

Within the mitochondrial matrix, ADP is the obligate phosphate acceptor for ATP Synthase (Complex V). In high-resolution respirometry, the introduction of exogenous ADP to isolated mitochondria transitions the system from a resting state (State 2) to active, coupled respiration (State 3)[3]. The rate of oxygen consumption during State 3 is directly proportional to the efficiency of the electron transport chain (ETC) and the integrity of the inner mitochondrial membrane[4].

Experimental Workflows & Self-Validating Protocols

To generate trustworthy data, an assay must be designed as a self-validating system. This means incorporating internal controls that confirm the biological integrity of the sample before experimental variables are introduced. Below are the definitive protocols for utilizing ADP sodium salt in both signaling and metabolic assays.

Protocol: Light Transmission Aggregometry (LTA)

LTA remains the gold standard for evaluating platelet function and screening P2Y12 antagonists[2].

Causality & Rationale: We utilize 3.2% sodium citrate as the anticoagulant during blood collection because it reversibly chelates extracellular calcium, preventing premature clotting while preserving the GPCR signaling machinery required for the assay.

Step-by-Step Methodology:

-

Sample Preparation: Centrifuge citrated whole blood at 300 × g for 10 minutes at room temperature (RT) to isolate Platelet-Rich Plasma (PRP). Transfer the PRP to a fresh tube.

-

Baseline Generation (Self-Validation): Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). In the aggregometer, set the PPP as the 100% light transmission blank, and the resting PRP as the 0% baseline. Why? This establishes the absolute dynamic range of the optical sensor; if the delta between PRP and PPP is too narrow, the platelet count is insufficient, invalidating the run.

-

Incubation: Pre-warm 400 µL of PRP in a cuvette at 37°C for 1 minute with continuous stirring at 900 rpm.

-

Agonist Introduction: Inject ADP sodium salt to a final concentration of 10 µM.

-

Data Acquisition: Monitor optical density variations for 5 minutes. Calculate the maximal aggregation percentage based on the transmission curve.

Protocol: High-Resolution Mitochondrial Respirometry (Seahorse XF)

This assay measures the oxygen consumption rate (OCR) of isolated mitochondria to assess bioenergetic health and screen for mitochondrial toxicity[3].

Causality & Rationale: We use a highly concentrated ADP sodium salt stock (yielding 1 to 4 mM final concentration) in the microchamber. Why? The transient microchamber formed by the Seahorse sensor has a very small volume; lower concentrations of ADP would be rapidly exhausted, causing a premature drop to State 4 respiration before a stable State 3 plateau can be recorded[3].

Step-by-Step Methodology:

-

Mitochondrial Plating: Dilute isolated mitochondria in Mitochondrial Assay Solution (MAS) supplemented with Complex I substrates (Pyruvate/Malate). Plate 5 µg of mitochondria per well in an XFe96 microplate and centrifuge to adhere them to the bottom[4].

-

Basal Respiration (State 2): Measure the initial OCR driven by substrate oxidation in the absence of ADP.

-

Port A Injection (State 3): Inject ADP sodium salt (final concentration 4 mM). The sudden availability of the phosphate acceptor drives protons through Complex V, resulting in a massive spike in OCR (Maximal Coupled Respiration).

-

Port B Injection (State 4o): Inject Oligomycin (2.5 µg/mL). Self-Validation Step: Oligomycin blocks ATP synthase. The resulting drop in OCR represents proton leak. The ratio of State 3 to State 4o is the Respiratory Control Ratio (RCR). An RCR > 3.0 validates that the mitochondria are intact and well-coupled; an RCR < 3.0 indicates damaged mitochondria, and the data should be discarded.

-

Port C Injection (Maximal Uncoupled): Inject FCCP (4 µM) to collapse the proton gradient, revealing the absolute maximum capacity of the ETC.

-

Port D Injection (Non-Mitochondrial OCR): Inject Antimycin A and Rotenone to shut down Complexes I and III.

Caption: Sequential injection workflow for mitochondrial respiration assays.

Quantitative Data Interpretation

To assist in assay validation, the following table summarizes the expected quantitative parameters when utilizing ADP sodium salt in healthy, control-state biological models. Deviations from these benchmarks typically indicate pre-analytical errors, reagent degradation, or underlying pathology.

| Assay Modality | Key Parameter | Expected Value / Range | Biological Significance |

| LTA (Platelets) | Maximal Aggregation | 70% – 90% | Confirms robust P2Y1/P2Y12 receptor density and functional downstream G-protein signaling cascades. |

| LTA (Platelets) | IC50 of Ticagrelor (P2Y12 Antagonist) | ~10 nM – 30 nM | Validates the competitive antagonism of the P2Y12 receptor against 10 µM ADP stimulation. |

| Seahorse XF (Mitochondria) | State 3 OCR (ADP-Stimulated) | > 200 pmol O₂/min | Indicates highly active ATP Synthase and efficient electron transport through Complexes I-IV. |

| Seahorse XF (Mitochondria) | Respiratory Control Ratio (RCR) | 3.0 – 5.0 | Internal Quality Control: Confirms the inner mitochondrial membrane is intact and tightly coupled. |

Conclusion

Sodium adenosine diphosphate is an indispensable tool in the modern analytical laboratory, acting as the primary biological trigger for both purinergic hemostasis assays and mitochondrial bioenergetic profiling. By understanding the precise mechanistic pathways—whether it is the GPCR-mediated lowering of cAMP in platelets or the rapid proton flux through mitochondrial Complex V—researchers can design highly controlled, self-validating experiments. Adhering to the rigorous quality control metrics outlined in this guide, such as dynamic range validation in LTA and RCR calculation in respirometry, ensures that pharmacological data remains robust, reproducible, and scientifically authoritative.

Sources

Thermodynamic stability of sodium adenosine diphosphate in aqueous solution

An In-Depth Technical Guide to the Thermodynamic Stability of Sodium Adenosine Diphosphate in Aqueous Solution

Executive Summary

Sodium adenosine diphosphate (ADP-Na) is a critical nucleotide utilized extensively in biochemical assays, platelet aggregation studies, and metabolic research. Despite its ubiquity, maintaining the structural and thermodynamic integrity of ADP in aqueous solutions presents a significant challenge for researchers and drug development professionals. Because the phosphoanhydride bonds in ADP are "high-energy" linkages, the molecule is thermodynamically primed for spontaneous hydrolysis.

This whitepaper provides an authoritative, mechanistic analysis of the thermodynamic stability of ADP-Na in aqueous environments. By dissecting the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy), the stabilizing role of the sodium counterion, and the kinetic pathways of degradation, this guide establishes a rigorous foundation for formulating, storing, and analyzing ADP-Na.

Physicochemical Grounding: The Role of the Sodium Counterion

The free acid form of adenosine diphosphate ( C10H15N5O10P2 ) is highly polar and inherently unstable. At physiological pH (approx. 7.4), the phosphate groups of ADP are fully ionized, resulting in a polyanionic chain (ADP³⁻). This dense concentration of negative charge creates severe intramolecular electrostatic repulsion between adjacent oxygen atoms, thermodynamically destabilizing the molecule.

To mitigate this, ADP is almost exclusively synthesized and utilized as a sodium salt (e.g., monosodium or disodium ADP)[1]. The inclusion of sodium ( Na+ ) counterions serves two critical mechanistic functions:

-

Electrostatic Shielding: Sodium ions coordinate with the negatively charged phosphate oxygens. This neutralizes the localized negative charge, significantly reducing intramolecular repulsion and increasing the activation energy ( Ea ) required for spontaneous bond cleavage.

-

Hydration Shell Stabilization: The Na+ ions help structure the aqueous hydration shell around the nucleotide, enhancing its solubility and preventing the precipitation of the nucleotide under varying ionic strengths[1].

Thermodynamics of ADP Hydrolysis

The primary driver of ADP instability in water is its thermodynamic tendency to undergo hydrolysis, yielding adenosine monophosphate (AMP) and inorganic phosphate (Pi).

Reaction: ADP3−+H2O⇌AMP2−+HPO42−+H+

The thermodynamic instability of ADP is characterized by a large, negative standard transformed Gibbs free energy of hydrolysis ( ΔG∘′ ). The hydrolysis is both enthalpically and entropically driven:

-

Enthalpic Contribution ( ΔH∘ ): The cleavage of the phosphoanhydride bond is highly exothermic. Microcalorimetry studies have established that the standard enthalpy of hydrolysis for the conversion of ATP to ADP, and similarly ADP to AMP, is approximately -20.5 kJ/mol at 25°C[2][3]. This energy release is due to the resonance stabilization of the resulting orthophosphate product, which is greater than that of the bridging anhydride.

-

Entropic Contribution ( ΔS∘′ ): Hydrolysis increases the total number of molecules in the system and disrupts the highly ordered hydration shell surrounding the polyphosphate chain, leading to a favorable increase in entropy.

Table 1: Standard Thermodynamic Parameters for ADP Hydrolysis (298.15 K, pH 7.4, I = 0.25 M)

| Thermodynamic Parameter | Approximate Value | Mechanistic Implication |

| ΔG∘′ (Gibbs Free Energy) | -31.8 kJ/mol | The reaction is highly exergonic; ADP is spontaneously unstable in aqueous media. |

| ΔH∘ (Enthalpy) | -20.5 ± 0.4 kJ/mol | Exothermic cleavage of the phosphoanhydride bond drives the reaction forward. |

| ΔS∘′ (Entropy) | +38 J/(mol·K) | Favorable entropy due to product dissociation and hydration shell relaxation. |

Metal Ion Interactions and pH Dependence

The thermodynamic parameters of ADP are not static; they are highly sensitive to the solution's pH and the presence of divalent cations, most notably Magnesium ( Mg2+ )[4][5].

In biological and assay environments, Mg2+ forms a bidentate coordination complex with the α and β phosphate groups of ADP. This complexation fundamentally alters the thermodynamics of the system:

-

Shift in Equilibrium: The binding of Mg2+ lowers the apparent free energy of the ADP molecule, shifting the thermodynamic equilibrium and reducing the driving force for hydrolysis.

-

Steric and Electronic Protection: By coordinating with the phosphate oxygens, Mg2+ withdraws electron density, reducing the electrophilicity of the phosphorus atom and sterically hindering nucleophilic attack by water molecules.

Degradation Kinetics and Pathways

While thermodynamics dictates that ADP will degrade, kinetics dictates how fast. At standard storage temperatures (4°C), the spontaneous hydrolysis of ADP-Na in a sterile, buffered solution is slow due to a high kinetic barrier. However, at elevated temperatures (e.g., 50–75 °C), ADP rapidly decomposes[6].

Beyond simple hydrolysis, ADP can also undergo disproportionation (a bimolecular reaction where two ADP molecules react to form one ATP and one AMP).

Caption: Primary thermodynamic degradation pathways of ADP-Na in aqueous solution.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of ADP-Na formulations, researchers must employ orthogonal techniques that measure both the thermodynamic driving forces and the real-time kinetic degradation. The following protocols are designed as self-validating systems.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC is utilized to directly measure the enthalpy ( ΔH ) of Mg2+ binding to ADP, which dictates the thermodynamic stabilization of the nucleotide in your specific buffer formulation.

-

Preparation: Prepare a 50 µM solution of ADP-Na in 50 mM HEPES buffer (pH 7.4). Prepare a 1 mM solution of MgCl2 in the exact same buffer to prevent heat of dilution artifacts.

-

Titration: Load the ADP-Na solution into the ITC cell and the MgCl2 into the syringe. Perform 20 injections of 2 µL at 25°C, with 120-second intervals.

-

Self-Validation: Perform a control titration of MgCl2 into a blank buffer. Subtract the background heat of dilution from the sample data.

-

Analysis: Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd ), ΔH , and calculate ΔS . A highly exothermic ΔH confirms successful electrostatic stabilization.

Protocol 2: Ion-Pairing HPLC for Kinetic Degradation Monitoring

Causality: Standard reversed-phase chromatography cannot retain highly polar nucleotides like ADP. We employ an ion-pairing agent (TBAA) to neutralize the phosphate charges dynamically, allowing retention and separation of AMP, ADP, and ATP on a hydrophobic C18 stationary phase.

-

Mobile Phase Setup:

-

Buffer A: 100 mM Potassium Phosphate, 5 mM Tetrabutylammonium acetate (TBAA), pH 6.5.

-

Buffer B: 70% Buffer A / 30% Acetonitrile.

-

-

Sample Prep: Aliquot 1 mg/mL ADP-Na in target aqueous solutions. Incubate at accelerated degradation temperatures (e.g., 40°C).

-

Chromatography: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Run a linear gradient from 0% to 50% Buffer B over 20 minutes. Detect at 254 nm.

-

Self-Validation: Spike the sample with a known concentration of an internal standard (e.g., Guanosine diphosphate, GDP). Calculate the mass balance: the molar sum of AMP + ADP + ATP must equal the initial starting moles of ADP. A loss in mass balance indicates alternative degradation pathways (e.g., base cleavage).

Caption: Orthogonal experimental workflow for assessing ADP-Na thermodynamic and kinetic stability.

Formulation and Storage Guidelines

To maximize the half-life of ADP-Na in aqueous solutions, the thermodynamic driving forces of hydrolysis must be kinetically suppressed:

-

pH Optimization: Maintain aqueous formulations strictly between pH 6.8 and 7.5. Acidic environments (< pH 6) protonate the phosphate groups, eliminating the protective electrostatic shielding of the sodium ions and catalyzing hydrolysis.

-

Chelation (When Applicable): If the downstream application does not require divalent cations, add 1 mM EDTA to the aqueous solution. Trace heavy metals can act as Lewis acids, coordinating with the phosphate backbone and catalyzing spontaneous cleavage.

-

Cryogenic Storage: For long-term storage, aqueous solutions should be aliquoted and flash-frozen in liquid nitrogen, then stored at -80°C. Avoid freeze-thaw cycles, as the localized concentration of salts during the freezing process can temporarily alter the pH and ionic strength, accelerating disproportionation.

References

-

Thermodynamics of the Hydrolysis of Adenosine Triphosphate as a Function of Temperature, pH, pMg, and Ionic Strength. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

-

Thermodynamics of the hydrolysis of adenosine 5'-triphosphate to adenosine 5'-diphosphate. ResearchGate. Available at:[Link]

-

Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. PMC - National Institutes of Health. Available at:[Link]

-

Thermodynamic Data for the Hydrolysis of Adenosine Triphosphate as a Function of pH, Mg2+ Ion Concentration, and Ionic Strength. ResearchGate. Available at:[Link]

-

Hydrolysis Of Adp. Wax Studios. Available at: [Link]

-

Hydrolysis Of Adp. Free PDF Library. Available at: [Link]

Sources

- 1. CAS 20398-34-9: Adenosine 5′-(trihydrogen diphosphate), so… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of the hydrolysis of adenosine 5'-triphosphate to adenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Structural Conformation and Molecular Weight Dynamics of Sodium Adenosine Diphosphate (ADP-Na): A Technical Whitepaper

Executive Summary

Adenosine 5'-diphosphate (ADP) is a fundamental endogenous nucleotide that mediates cellular energy transfer and acts as a critical agonist in purinergic signaling, most notably in platelet aggregation. In laboratory and pharmaceutical settings, ADP is rarely utilized as a free acid due to its high acidity and thermodynamic instability in aqueous solutions. Instead, it is synthesized and deployed as a sodium salt (ADP-Na).

As a Senior Application Scientist, I frequently observe that the nuances of ADP's salt stoichiometry and its three-dimensional conformation are overlooked during assay design. Failing to account for the exact molecular weight of the specific sodium salt leads to compounding molarity errors in dose-response curves. Furthermore, the biological efficacy of ADP is strictly governed by its structural conformation—specifically the glycosidic bond orientation and ribose ring puckering. This whitepaper provides a comprehensive, self-validating framework for analyzing the molecular weight and structural conformation of Sodium ADP.

Stoichiometry and Molecular Weight

The substitution of protons with sodium ions (Na+) stabilizes the diphosphate backbone, preventing spontaneous hydrolysis and improving aqueous solubility. However, ADP can exist as monosodium, disodium, or trisodium salts. The degree of sodium substitution significantly alters the molecular weight. If a researcher calculates molarity assuming the free acid molecular weight (427.20 g/mol ) while physically weighing out the trisodium salt (493.15 g/mol )[1], the resulting experimental concentration will be approximately 13% lower than intended.

Quantitative Data: Molecular Weight Comparison

The following table summarizes the stoichiometric variations of ADP and their corresponding molecular weights based on authoritative chemical databases[1][2].

| Compound Form | Chemical Formula | PubChem CID | Exact Mass / Molecular Weight |

| ADP (Free Acid) | C₁₀H₁₅N₅O₁₀P₂ | 6022 | 427.20 g/mol |

| ADP Monosodium | C₁₀H₁₅N₅NaO₁₀P₂ | 87704518 | 450.19 g/mol |

| ADP Trisodium | C₁₀H₁₂N₅Na₃O₁₀P₂ | 12797869 | 493.15 g/mol |

Three-Dimensional Structural Conformation

The biological activity of Sodium ADP at purinergic receptors is dictated by its spatial geometry. The molecule's conformation is driven by three primary structural domains:

-

Glycosidic Bond (χ angle): This bond determines the orientation of the adenine base relative to the ribose ring. In aqueous solutions, purine nucleotides like ADP predominantly adopt the anti conformation to minimize steric clashes between the bulky adenine ring and the ribose sugar[3][4]. The syn conformation is generally unfavorable unless stabilized by specific enzymatic active sites or bulky C8-substitutions[4][5].

-

Ribose Puckering: The furanose ring is highly dynamic, existing in a rapid equilibrium between the C2'-endo (South) and C3'-endo (North) conformations in solution[4][5].

-

Metal-Ion Coordination: Sodium ions (Na+) do not merely act as counter-ions; they actively coordinate with the phosphate oxygens and specific ribose hydroxyls (such as O4'), stabilizing the gauche-gauche orientation of the diphosphate chain[6].

Structural domains and conformational states of Sodium Adenosine Diphosphate.

Analytical Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They not only provide step-by-step instructions but also explain the mechanistic causality behind each analytical choice.

LC-MS/MS for Molecular Weight and Stoichiometry Validation

Standard reversed-phase chromatography fails for ADP because the highly polar, negatively charged diphosphate moiety elutes in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Step-by-Step Protocol:

-

Sample Preparation: Weigh 1.0 mg of ADP-Na and dissolve in 1.0 mL of LC-MS grade ddH₂O.

-

Causality: Water ensures complete dissociation of the sodium salt lattice without precipitating the highly polar nucleotide.

-

-

Chromatographic Separation: Inject 5 µL onto a ZIC-pHILIC column (150 x 2.1 mm, 5 µm). Use a gradient of Mobile Phase A (20 mM ammonium carbonate, pH 9.0) and Mobile Phase B (100% Acetonitrile).

-

Causality: HILIC provides orthogonal retention via hydrogen bonding and dipole-dipole interactions, effectively retaining polar metabolites.

-

-

Ionization: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

-

Causality: The acidic diphosphate chain readily deprotonates, yielding a robust [M-H]⁻ signal.

-

-

Self-Validation & Data Analysis: Run a ddH₂O blank before and after the sample to rule out column carryover. Calculate the exact mass of the free acid [M-H]⁻ (m/z 426.02) and scan for sodium adducts (e.g., [M-2H+Na]⁻) to confirm the stoichiometric ratio of the sodium salt.

Self-validating LC-MS workflow for determining the molecular weight of ADP salts.

¹H-NMR for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the syn/anti equilibrium of the adenine base in solution. The chemical shift of the H-2' proton acts as a highly sensitive indicator of this equilibrium[4][5].

Step-by-Step Protocol:

-

Solvent Exchange: Dissolve 5 mg of ADP-Na in 0.5 mL of D₂O (99.9% atom D). Lyophilize the sample and resuspend in fresh D₂O. Repeat twice.

-

Causality: Repeated D₂O exchange replaces exchangeable protons (-OH, -NH₂) with deuterium. This eliminates broad solvent interference peaks that would otherwise obscure the critical H-1' and H-2' ribose signals.

-

-